REACTION_CXSMILES
|
[Br-].[CH:2]([C:4]1C=CC=CC=1[P+](C)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:3].[C:24]([C:28]1[CH:35]=[CH:34][C:31]([CH:32]=O)=[CH:30][CH:29]=1)([O:26][CH3:27])=[O:25].C(OCC)(=O)C>C1(C)C=CC=CC=1>[C:24]([C:28]1[CH:35]=[CH:34][C:31]([CH:32]=[CH:4][CH:2]=[O:3])=[CH:30][CH:29]=1)([O:26][CH3:27])=[O:25] |f:0.1|
|
Name
|
formyl methyltriphenyl phosphonium bromide
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(=O)C1=C(C=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating toluene under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica column with 5% ethyl acetate in petroleum ether as eluant
|
Type
|
CUSTOM
|
Details
|
The second fraction obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=CC=C(C=CC=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |